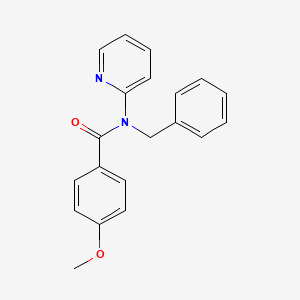

N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a methoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with benzylamine and 2-aminopyridine. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. The choice of reagents and solvents may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide core can be reduced to form a benzylamine derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of N-benzyl-4-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide exhibit notable anticancer properties. For instance, studies on related benzamide derivatives have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116) and others. The structure-activity relationship (SAR) analyses suggest that modifications to the benzamide structure can enhance potency against cancer cells.

Case Study:

A study synthesized a series of benzamide derivatives, demonstrating that certain modifications led to increased inhibitory activity against cancer cell lines. For example, compounds with specific substituents on the benzene ring showed lower IC50 values, indicating higher efficacy in inhibiting cell proliferation .

Table 1: Anticancer Activity of Benzamide Derivatives

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound A | 5.85 | HCT116 |

| Compound B | 4.53 | HCT116 |

| This compound | TBD | TBD |

1.2 Neuroprotective Effects

this compound has also been investigated for its neuroprotective effects, particularly as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the pathophysiology of neurodegenerative diseases like Alzheimer's.

Case Study:

Research on similar compounds revealed that modifications in the benzyl group significantly impacted their inhibitory activity against cholinesterases. The lead compound demonstrated half-maximal inhibitory concentration (IC50) values of 0.176 µM for AChE and 0.37 µM for BChE, showcasing its potential as a therapeutic agent for cognitive disorders .

Agrochemical Applications

2.1 Fungicidal Properties

The compound has been explored for its fungicidal properties, particularly against phytopathogenic fungi. Similar derivatives have been patented for their effectiveness in controlling various fungal diseases affecting crops.

Case Study:

A patent describes the use of N-benzyl derivatives as effective fungicides against pathogens such as Fusarium spp., Phytophthora spp., and Botrytis spp. The efficacy was attributed to specific structural features that enhance interaction with fungal targets .

Table 2: Efficacy Against Fungal Pathogens

| Compound | Pathogen | Efficacy |

|---|---|---|

| N-benzyl derivative A | Fusarium culmorum | High |

| N-benzyl derivative B | Phytophthora cactorum | Moderate |

| This compound | TBD | TBD |

Mechanism of Action

The mechanism of action of N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pyridinyl group can interact with aromatic residues in the enzyme’s active site, while the benzamide core provides additional binding interactions. This compound may also modulate signaling pathways by affecting receptor activity or protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

N-benzyl-3-methoxy-N-(pyridin-2-yl)benzamide: Similar structure but with a methoxy group at the 3-position instead of the 4-position.

N-(pyridin-2-yl)benzamide: Lacks the benzyl and methoxy groups.

N-benzylbenzamide: Lacks the methoxy and pyridinyl groups.

Uniqueness

N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of both the methoxy and pyridinyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This structural combination may also confer unique chemical reactivity and biological activity compared to similar compounds .

Biological Activity

N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with a methoxy group and a pyridine ring, which contribute to its unique biological profile. The compound's structure allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.

The primary mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to enzyme inhibition or receptor modulation, affecting various signaling pathways within the cell. For instance, it has been shown to act as a GPR52 agonist, influencing neurochemical pathways associated with psychiatric disorders .

Anticancer Activity

This compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, with varying degrees of potency. The compound's ability to inhibit cell proliferation is highlighted in the following table:

These results indicate that this compound may serve as an effective agent for treating certain types of cancer.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Case Studies

- GPR52 Agonism : A study reported that this compound acts as a potent GPR52 agonist with an EC50 value of 30 nM. This activity was linked to behavioral changes in preclinical models, suggesting potential applications in treating psychotic disorders .

- Anticancer Efficacy : In another investigation, the compound demonstrated significant cytotoxicity across multiple cancer cell lines, particularly showing selectivity towards MCF-7 breast cancer cells with an IC50 of 1.2 µM .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Mechanism of Action | Notable Activity |

|---|---|---|

| N-benzylbenzamide | Enzyme inhibition | Anticancer |

| N-(pyridin-2-yl)benzamide | Receptor modulation | Antimicrobial |

| N-benzyl-4-morpholino-benzamide | Enzyme inhibition | Anticancer |

This comparison illustrates how the structural variations influence the biological activities of these compounds.

Properties

Molecular Formula |

C20H18N2O2 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

N-benzyl-4-methoxy-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C20H18N2O2/c1-24-18-12-10-17(11-13-18)20(23)22(19-9-5-6-14-21-19)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |

InChI Key |

WDGBGUKPYZAYPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.